An In-depth Technical Guide to the Physical and Chemical Properties of 1-Decyne
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Decyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decyne (C₁₀H₁₈) is a terminal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond at the end of the carbon chain. This structural feature imparts significant reactivity, making 1-decyne a versatile building block in organic synthesis. Its utility is particularly notable in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of 1-decyne, including detailed experimental protocols and visualizations to support its application in research and development.
Physical Properties of 1-Decyne
1-Decyne is a clear, colorless liquid under standard conditions.[1][2] Its key physical properties are summarized in the table below, providing essential data for its handling, storage, and use in various experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈ | [3] |
| Molecular Weight | 138.25 g/mol | [1][2] |
| Melting Point | -44 °C | [1][4][5][6] |
| Boiling Point | 174 °C | [1][4][5][6] |
| Density | 0.766 g/mL at 25 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.427 | [5][7] |
| Vapor Pressure | 0.23 kPa at 25 °C | [1] |
| Flash Point | 48 °C (closed cup) | [5][8] |
| Solubility | Insoluble in water | [6][9] |
| Appearance | Clear, colorless liquid | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-decyne. Key spectral data are available from various sources.
-
¹H NMR Spectrum: The proton nuclear magnetic resonance spectrum of 1-decyne provides information about the hydrogen atoms in the molecule.[10]
-
¹³C NMR Spectrum: The carbon-13 nuclear magnetic resonance spectrum reveals the different carbon environments within the 1-decyne structure.
-
Infrared (IR) Spectrum: The IR spectrum of 1-decyne shows characteristic absorption bands corresponding to its functional groups, notably the terminal alkyne C≡C and ≡C-H stretches.[8][11]
-
Mass Spectrum (MS): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[12]
Chemical Properties and Reactions
The chemical reactivity of 1-decyne is dominated by its terminal alkyne functionality. This allows it to participate in a variety of important synthetic transformations, including carbon-carbon bond-forming reactions.[13]
Caption: Key chemical reactions involving 1-decyne.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[14][15]
Suzuki-Miyaura Coupling
While typically a coupling between an organoboron compound and an organohalide, variations of the Suzuki-Miyaura reaction can involve alkynes.[16][17][18][19][20] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating biaryl compounds.
Azide-Alkyne Cycloaddition (Click Chemistry)
1-Decyne is a suitable substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."[21][22][23][24][25] This reaction provides a highly efficient and specific method for forming 1,4-disubstituted 1,2,3-triazoles.
Hydrosilylation
Hydrosilylation of 1-decyne involves the addition of a silicon-hydride bond across the carbon-carbon triple bond, typically catalyzed by platinum or other transition metal complexes.[26][27][28][29][30] This reaction is a key method for the synthesis of vinylsilanes.
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physical properties and for performing representative chemical reactions with 1-decyne.
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for determining the boiling point of small quantities of a liquid sample like 1-decyne.[31]
Apparatus:
-
Small test tube
-
Thermometer
-
Heating block or oil bath
-
Magnetic stirrer and stir bar
-
Clamps and stand
Procedure:
-
Place approximately 0.5 mL of 1-decyne into a small test tube containing a magnetic stir bar.[31]
-
Clamp the test tube in a heating block or oil bath situated on a magnetic stirrer.
-
Position a thermometer so that the bulb is about 1 cm above the surface of the liquid.[31]
-
Begin gentle stirring and heating of the sample.
-
Observe the formation of a reflux ring (where the vapor condenses and runs back down the sides of the test tube).[31]
-
Adjust the thermometer so that the bulb is level with this reflux ring.
-
The stable temperature reading on the thermometer at which the liquid is gently refluxing is the observed boiling point.[31]
Caption: Workflow for boiling point determination.
Determination of Refractive Index
The refractive index of a liquid can be measured using various instruments, with an Abbe refractometer being a common choice.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Ethanol and lens paper
Procedure:
-
Ensure the refractometer is clean and calibrated.
-
Set the circulating water bath to the desired temperature (e.g., 20 °C).
-
Using a clean dropper, place a few drops of 1-decyne onto the prism of the refractometer.
-
Close the prism and allow a few minutes for the sample to reach thermal equilibrium.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Read the refractive index from the instrument's scale.
-
Clean the prism thoroughly with ethanol and lens paper after the measurement.
General Protocol for a Sonogashira Coupling Reaction
This protocol describes a typical procedure for the coupling of 1-decyne with an aryl halide.
Materials:
-
1-Decyne
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and a magnetic stir bar.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the aryl halide to the reaction mixture.
-
Finally, add 1-decyne to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction and perform an appropriate workup, typically involving filtration through celite, extraction, and purification by column chromatography.
Caption: Experimental workflow for a Sonogashira coupling reaction.
Conclusion
1-Decyne is a valuable terminal alkyne with well-defined physical properties and a rich chemical reactivity profile. Its participation in fundamental synthetic transformations such as Sonogashira couplings, Suzuki-Miyaura reactions, click chemistry, and hydrosilylation makes it an important tool for the synthesis of novel compounds in drug discovery and materials science. The detailed information and protocols provided in this guide are intended to facilitate the effective use of 1-decyne in a research and development setting.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. Video: Boiling Points - Procedure [jove.com]
- 3. scribd.com [scribd.com]
- 4. phillysim.org [phillysim.org]
- 5. schoolphysics.co.uk [schoolphysics.co.uk]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. 1-Decyne(764-93-2) IR Spectrum [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-Decyne(764-93-2) 1H NMR spectrum [chemicalbook.com]
- 11. 1-Decyne [webbook.nist.gov]
- 12. 1-Decyne [webbook.nist.gov]
- 13. 1-Decyne - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Yoneda Labs [yonedalabs.com]
- 19. rose-hulman.edu [rose-hulman.edu]
- 20. youtube.com [youtube.com]
- 21. Click Chemistry [organic-chemistry.org]
- 22. confluore.com [confluore.com]
- 23. interchim.fr [interchim.fr]
- 24. vectorlabs.com [vectorlabs.com]
- 25. broadpharm.com [broadpharm.com]
- 26. researchgate.net [researchgate.net]
- 27. Verification Required - Princeton University Library [oar.princeton.edu]
- 28. Hydrosilylation Catalyst [sigmaaldrich.com]
- 29. The initiation mechanisms for surface hydrosilylation with 1-alkenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 30. ris.utwente.nl [ris.utwente.nl]
- 31. chem.ucalgary.ca [chem.ucalgary.ca]
